molecular formula C14H12ClNO3 B13899436 4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid

4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid

Cat. No.: B13899436
M. Wt: 277.70 g/mol
InChI Key: YTORVSMPIABLLJ-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a methylpyridine carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxyphenylboronic acid with a suitable pyridine derivative under Suzuki-Miyaura coupling conditions . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and specific catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(5-chloro-2-formyl-phenyl)-6-methyl-pyridine-3-carboxylic acid, while reduction of the chloro group can produce 4-(2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid.

Scientific Research Applications

4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving chloro-substituted aromatic compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function. Additionally, the pyridine carboxylic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyphenylboronic acid
  • 4-Methoxy-2-methylphenylboronic acid
  • 2-Chloro-5-methoxyphenylboronic acid

Uniqueness

4-(5-Chloro-2-methoxy-phenyl)-6-methyl-pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and structural features. The presence of both a chloro-substituted methoxyphenyl group and a methylpyridine carboxylic acid moiety provides distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-6-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C14H12ClNO3/c1-8-5-10(12(7-16-8)14(17)18)11-6-9(15)3-4-13(11)19-2/h3-7H,1-2H3,(H,17,18)

InChI Key

YTORVSMPIABLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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